molecular formula C12H16N2O4S B4548829 5-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid

5-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid

Cat. No.: B4548829
M. Wt: 284.33 g/mol
InChI Key: PKHANZYZENWGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.08307817 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thromboxane A2 Synthetase Inhibition

Compounds combining specific thromboxane A2 (TXA2) synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade in one molecule have shown significant pharmacological effects in vivo. They have been active in humans and experimental animals, demonstrating deep and protracted inhibition of platelet TXA2 synthetase activity, increased serum levels of immuno-reactive 6-keto-PGF1α, reduced platelet aggregation, and prolonged bleeding times without affecting plasma coagulation or fibrinolysis. This suggests potential applications in analyzing the roles of agonistic and antagonistic metabolites of arachidonic acid in experimental and human pathologies (Clerck et al., 1989).

Inflammatory Mediation

Another area of application involves the study of arachidonic acid metabolites like 5-oxo-ETE, which has shown potent chemoattractant effects on eosinophils and neutrophils in vitro and induced pulmonary eosinophilia in vivo. This underscores its importance in mediating inflammation, suggesting potential applications in understanding and treating inflammatory conditions (Muro et al., 2003).

Cancer Treatment Enhancement

The use of compounds like BW12C, which stabilizes oxyhaemoglobin causing a reversible left-shift of the oxygen saturation curve and thereby inducing tissue hypoxia, in combination with hypoxia-activated drugs has been explored in cancer treatment. This combination aims to enhance the effectiveness of chemotherapy by inducing hypoxia in tumors, although the specific effectiveness may depend on the type of cancer and drug resistance (Propper et al., 2000).

Properties

IUPAC Name

5-[2-(4,5-dimethylthiophene-3-carbonyl)hydrazinyl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-7-8(2)19-6-9(7)12(18)14-13-10(15)4-3-5-11(16)17/h6H,3-5H2,1-2H3,(H,13,15)(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHANZYZENWGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NNC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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